![molecular formula C18H26N2O3S2 B5654312 2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)
2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Diazaspiro[5.5]undecane derivatives, including the compound , are of significant interest in synthetic organic chemistry due to their unique structural features and potential applications. These compounds exhibit a broad range of pharmaceutical and biological activities, making them valuable for various scientific studies.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization processes, such as the [5+1] double Michael addition reaction. For instance, a stereoselective synthesis method developed utilizes base-promoted cyclization reactions involving N,N-dimethylbarbituric acid and diaryliedene acetones in the presence of diethylamine, yielding high yields of diazaspiro[5.5]undecane derivatives with excellent stereoselectivity (Islam et al., 2017). These methods showcase the flexibility and efficiency in synthesizing complex diazaspiro structures.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing detailed insights into their three-dimensional configuration. The cyclohexanone unit typically adopts a chair conformation, supported by intermolecular hydrogen bonding and π-π stacking interactions, crucial for crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives towards electrophiles leads to the formation of various spirocyclic adducts or tetrahydropyridine derivatives. These compounds can also act as novel bidentate ligands, forming complexes with metals such as ruthenium(II) and copper(II), which underscores their chemical versatility and potential as building blocks in coordination chemistry (Cordes et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in different environments. For example, the single-crystal structure of related compounds indicates non-planar configurations and chair conformations, which are stabilized by hydrogen bonding and other non-covalent interactions, affecting their solubility and melting points (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and conditions, highlight the compound's potential in synthetic applications. The efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles demonstrates the diverse reactivity and utility of diazaspiro[5.5]undecane derivatives in organic synthesis (Aggarwal et al., 2014).
properties
IUPAC Name |
2-(cyclopropylmethyl)-8-(4-methylthiophen-2-yl)sulfonyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c1-14-9-17(24-11-14)25(22,23)20-8-2-6-18(13-20)7-5-16(21)19(12-18)10-15-3-4-15/h9,11,15H,2-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGXIEZAXQJPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)S(=O)(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one |
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